(2,3,4-Trifluorophenyl)thiourea

Description

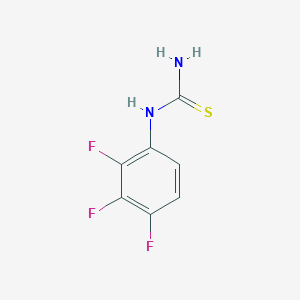

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4-trifluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJUYOKLFOWYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NC(=S)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380739 | |

| Record name | 2,3,4-Trifluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729080 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175205-26-2 | |

| Record name | 2,3,4-Trifluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,3,4-Trifluorophenyl)thiourea: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Thioureas in Medicinal Chemistry

Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities.[1] The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two amino groups, serves as a valuable pharmacophore in the design of novel therapeutic agents. These compounds have demonstrated efficacy as anticancer, antibacterial, antiviral, and antifungal agents.[1][2] The introduction of fluorine atoms into the phenyl ring of phenylthiourea derivatives can profoundly influence their physicochemical and biological properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. This guide provides a comprehensive technical overview of (2,3,4-Trifluorophenyl)thiourea, a promising candidate for drug discovery and development.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on the analysis of structurally similar compounds. The trifluorophenyl moiety is expected to significantly impact its electronic and lipophilic characteristics.

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₇H₅F₃N₂S | Based on chemical structure |

| Molecular Weight | 224.19 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Typical appearance of phenylthiourea derivatives[3] |

| Melting Point | Expected to be in the range of 150-180 °C | Similar to other trifluoromethylphenyl thiourea derivatives[3] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in water. | General solubility of thiourea derivatives[1][4] |

| pKa | The N-H protons are expected to be weakly acidic. | The electron-withdrawing nature of the trifluorophenyl group increases the acidity of the N-H protons compared to unsubstituted phenylthiourea.[5] |

| LogP | Estimated to be in the range of 2.5 - 3.5 | The fluorine atoms increase lipophilicity. |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a straightforward and efficient reaction between 2,3,4-trifluoroaniline and a thiocyanate salt in the presence of an acid. This method is a common and reliable route for the preparation of aryl thioureas.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3,4-Trifluoroaniline

-

Ammonium thiocyanate (or Potassium/Sodium thiocyanate)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trifluoroaniline (1 equivalent) in ethanol (100 mL).

-

Addition of Reagents: To the stirred solution, add ammonium thiocyanate (1.2 equivalents) followed by the slow, dropwise addition of concentrated hydrochloric acid (2 equivalents). The addition of acid should be performed carefully in a fume hood due to potential gas evolution.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) with constant stirring. A white precipitate of this compound will form.

-

Purification: Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water to remove any unreacted salts and acid. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Causality behind Experimental Choices:

-

Choice of Acid: Hydrochloric acid acts as a catalyst to facilitate the in-situ formation of isothiocyanic acid from the thiocyanate salt, which then reacts with the primary amine of 2,3,4-trifluoroaniline.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Recrystallization: This purification technique is essential to remove impurities and obtain a highly pure crystalline product suitable for further analysis and biological testing.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons of the thiourea moiety. The aromatic region will display complex splitting patterns due to the fluorine-proton coupling. The N-H protons will likely appear as broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the aromatic carbons and the thiocarbonyl carbon (C=S). The aromatic carbon signals will be split due to carbon-fluorine coupling. The thiocarbonyl carbon typically resonates in the range of 180-190 ppm.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for confirming the presence and positions of the fluorine atoms on the phenyl ring. Three distinct signals are expected for the three non-equivalent fluorine atoms, with characteristic coupling patterns.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C-N stretching, and the C=S (thiocarbonyl) stretching vibration (around 1100-1300 cm⁻¹).[6]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, confirming its elemental composition.

Potential Applications in Drug Development

The unique chemical properties of this compound make it a compelling candidate for various applications in drug discovery and development.

Anticancer Activity

Thiourea derivatives have been extensively investigated as potential anticancer agents.[2][7] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein tyrosine kinases and topoisomerase II.[7] The presence of the trifluorophenyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Antimicrobial Properties

Fluorinated thiourea derivatives have also shown promising antimicrobial activity.[8] They can disrupt microbial cell walls, inhibit essential enzymes, or interfere with microbial DNA replication. The specific substitution pattern of the fluorine atoms in this compound may confer selectivity and potency against a range of bacterial and fungal pathogens.

Logical Relationships and Experimental Workflows

Diagram: Synthesis and Characterization Workflow

Caption: A potential screening cascade for evaluating the biological activity of this compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemistry and drug development. Its synthesis is readily achievable, and its predicted physicochemical properties suggest favorable characteristics for biological activity. Further research should focus on the experimental determination of its properties, a thorough evaluation of its anticancer and antimicrobial potential, and studies to elucidate its mechanism of action. The insights gained from such investigations will be invaluable in guiding the design and development of next-generation thiourea-based therapeutics.

References

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Vertex AI Search.

- (PDF) Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells - ResearchGate. (2020).

- Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PubMed Central. (2017). PubMed Central.

- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity - Letters in Applied NanoBioScience. (2025). Letters in Applied NanoBioScience.

- 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea - Chem-Impex. (n.d.). Chem-Impex.

- Isothiourea-mediated one-pot synthesis of trifluoromethyl substituted 2-pyrones - SciSpace. (n.d.). SciSpace.

- 3-(Trifluoromethyl)phenylthiourea | C8H7F3N2S | CID 735844 - PubChem. (n.d.). PubChem.

- Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024). MDPI.

- 1736-72-7 | [4-(trifluoromethyl)phenyl]thiourea - ChemScene. (n.d.). ChemScene.

- Thiourea - Sciencemadness Wiki. (2022). Sciencemadness Wiki.

- N-[2-(Trifluoromethyl)phenyl]thiourea - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.

- FTIR spectrum of thiourea | Download Scientific Diagram - ResearchGate. (n.d.).

Sources

- 1. thiourea [chemister.ru]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea | C8H7F3N2OS | CID 2777352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

synthesis of (2,3,4-Trifluorophenyl)thiourea

An In-depth Technical Guide to the Synthesis of (2,3,4-Trifluorophenyl)thiourea

This guide provides a comprehensive overview of the , a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. Thiourea derivatives are a cornerstone in the development of novel pharmaceuticals, agrochemicals, and organocatalysts, valued for their diverse biological activities and unique chemical properties.[1][2] The introduction of a trifluorophenyl moiety can enhance metabolic stability, binding affinity, and lipophilicity, making this specific scaffold a compelling target for drug discovery and fine chemical synthesis.[3][4]

This document is structured to provide not just a protocol, but a field-proven perspective on the synthesis, emphasizing the rationale behind methodological choices, ensuring procedural robustness, and grounding all claims in authoritative literature.

Strategic Approach to Synthesis

The most reliable and modular pathway to N-substituted thioureas involves a two-stage process. This approach ensures high purity of the intermediate and offers flexibility in the synthesis of derivatives. The core strategy is as follows:

-

Stage 1: Synthesis of the Isothiocyanate Intermediate. The precursor, 2,3,4-Trifluoroaniline, is converted to 2,3,4-Trifluorophenyl isothiocyanate. This is a critical step, as isothiocyanates are versatile electrophilic building blocks.[5]

-

Stage 2: Formation of the Thiourea. The purified isothiocyanate is then reacted with a nucleophile—in this case, ammonia—to yield the target this compound. This reaction is typically a high-yielding nucleophilic addition.[6][7]

This staged methodology allows for the isolation and characterization of the isothiocyanate intermediate, preventing the formation of symmetrical thiourea byproducts that can complicate one-pot procedures.

Figure 1: General workflow for the two-stage .

Physicochemical Data of Key Compounds

A thorough understanding of the physical and chemical properties of all reagents is fundamental to safe and effective synthesis.

| Compound | Formula | Mol. Weight ( g/mol ) | CAS No. | Boiling Point (°C) | Density (g/mL) |

| 2,3,4-Trifluoroaniline | C₆H₄F₃N | 147.10 | 3862-73-5 | 92 / 48 mmHg | 1.393 |

| Carbon Disulfide | CS₂ | 76.14 | 75-15-0 | 46.3 | 1.263 |

| 2,3,4-Trifluorophenyl isothiocyanate | C₇H₂F₃NS | 189.16 | N/A | N/A | N/A |

| This compound | C₇H₅F₃N₂S | 226.19 | N/A | N/A | N/A |

Data sourced from PubChem and commercial suppliers.[8][9] Data for the isothiocyanate and final thiourea product are calculated and should be confirmed experimentally.

PART 1: Synthesis of 2,3,4-Trifluorophenyl Isothiocyanate

Principle: The conversion of aromatic amines to isothiocyanates is a cornerstone of heterocyclic and medicinal chemistry. While methods using toxic reagents like thiophosgene exist, a safer and highly efficient alternative involves the in-situ generation of a dithiocarbamate salt from the amine and carbon disulfide (CS₂), followed by desulfurization.[10] The use of an aqueous/organic biphasic system with a desulfurizing agent like cyanuric chloride (TCT) provides a robust and scalable protocol.[10]

Experimental Protocol

-

Formation of Dithiocarbamate Salt:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2,3,4-trifluoroaniline (e.g., 0.1 mol).

-

Add water and sodium hydroxide (NaOH, e.g., 0.1 mol) and stir until the aniline has dissolved.

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add carbon disulfide (CS₂, e.g., 0.2 mol, 2 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Stir the resulting mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting aniline. This step forms the sodium N-(2,3,4-trifluorophenyl)dithiocarbamate salt in the aqueous phase.[10]

-

-

Desulfurylation to Isothiocyanate:

-

Cool the reaction mixture back to 0 °C.

-

In a separate beaker, dissolve cyanuric chloride (TCT, e.g., 0.05 mol, 0.5 equivalents) in a suitable organic solvent like dichloromethane (CH₂Cl₂).

-

Add the TCT solution dropwise to the vigorously stirred dithiocarbamate salt mixture. An exothermic reaction may be observed; maintain the temperature at 0-5 °C.

-

After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0 °C.

-

Basify the biphasic mixture by adding 6 N NaOH solution until the pH is >11 to form a clear solution.[10]

-

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 2,3,4-trifluorophenyl isothiocyanate can be purified by vacuum distillation or column chromatography if necessary.

-

Causality and Field Insights:

-

Why excess CS₂? Using a stoichiometric excess of carbon disulfide ensures the complete conversion of the aniline to the dithiocarbamate salt.[10]

-

Why NaOH? A strong base is crucial for deprotonating the amine, allowing it to act as a nucleophile and attack the carbon of CS₂.[10]

-

The Role of TCT: Cyanuric chloride acts as an efficient desulfurylation agent, activating the dithiocarbamate for elimination to the isothiocyanate. Other reagents like tosyl chloride can also be used.[11]

-

Biphasic System: This system is advantageous as the dithiocarbamate salt is water-soluble, while the final isothiocyanate product is extracted into the organic phase, simplifying the work-up.[10]

PART 2: Synthesis of this compound

Principle: The carbon atom in the isothiocyanate functional group (-N=C=S) is highly electrophilic. It readily undergoes nucleophilic attack by primary and secondary amines, or in this case, ammonia. The reaction is a direct addition, typically proceeding rapidly and in high yield at room temperature.[6][12]

Experimental Protocol

-

Reaction Setup:

-

In a round-bottom flask, dissolve the purified 2,3,4-trifluorophenyl isothiocyanate (e.g., 0.05 mol) in a suitable solvent such as ethanol or tetrahydrofuran (THF) (100 mL).

-

To the stirred solution, add concentrated aqueous ammonia (e.g., 0.1 mol, 2 equivalents) dropwise at room temperature.

-

-

Product Formation and Isolation:

-

The reaction is often accompanied by the formation of a white precipitate, which is the target thiourea product.

-

Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion. Monitor progress via TLC.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove excess ammonia and ammonium salts, followed by a cold, non-polar solvent (e.g., hexane) to remove any unreacted isothiocyanate.

-

-

Purification:

-

The crude product is often of high purity. If required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield the final, purified this compound.

-

Causality and Field Insights:

-

Solvent Choice: Ethanol and THF are excellent choices as they solubilize the isothiocyanate and are miscible with aqueous ammonia.

-

Reaction Control: The reaction is generally facile and does not require heating. The product's low solubility in the reaction medium often drives the reaction to completion and simplifies isolation.

-

Purity Validation: The purity of the final product should be confirmed using standard analytical techniques. A summary of expected data is provided below.

Product Characterization

Final product validation is critical. The following are expected analytical characteristics for this compound.

| Analysis Technique | Expected Characteristics |

| Melting Point | Solid, expected sharp melting point. |

| FT-IR (cm⁻¹) | ~3400-3100 (N-H stretching), ~1600 (Aromatic C=C), ~1350 (C=S stretch), ~1200-1000 (C-F stretching). |

| ¹H NMR | Signals in the aromatic region (δ 6.8-7.5 ppm) showing coupling to fluorine. Broad signals for the NH and NH₂ protons (δ > 7.5 ppm). |

| ¹⁹F NMR | Three distinct signals for the fluorine atoms on the aromatic ring. |

| Mass Spec (MS) | Molecular ion peak [M]⁺ corresponding to the calculated mass of 226.19. |

Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

2,3,4-Trifluoroaniline: Harmful if swallowed or in contact with skin.[13] Causes skin irritation and serious eye damage.[8][14] May cause damage to organs through prolonged or repeated exposure.[13] Avoid inhalation of vapors and ensure adequate ventilation.[14]

-

Carbon Disulfide (CS₂): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. It is also a known reproductive toxin.

-

Isothiocyanates: These compounds are often lachrymators and can cause respiratory and skin sensitization.[15][16] Handle with extreme care, avoiding all contact and inhalation.[17]

-

Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Both are highly corrosive.[18] Handle with appropriate PPE, including chemical-resistant gloves and safety goggles.[18][19] Neutralize spills with appropriate agents (weak acid for NaOH, weak base for HCl).[18][20] When diluting, always add caustic or acid to water, never the other way around, to control the exothermic reaction.[19]

References

- Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/479.shtm]

- Synthetic method of 2, 3, 4-trifluoroaniline. Google Patents (CN104961638A). [URL: https://patents.google.

- Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [URL: https://www.researchgate.

- Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. [URL: https://www.cbijournal.

- “One-Pot” Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0000572]

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/9/134]

- Hydrochloric Acid and Sodium Hydroxide. IG Chemical Solutions. [URL: https://ig-chems.com/hydrochloric-acid-and-sodium-hydroxide/]

- Benzoyl isothiocyanate | C8H5NOS | CID 68284. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68284]

- Material Safety Data Sheet - 2,3,4-TRIFLUORO ANILINE. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/22921_msds.pdf]

- Phenyl isothiocyanate. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0447]

- Benzoyl isothiocyanate 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/261653]

- Thiourea synthesis by thioacylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- 2,3,4-Trifluoroaniline | C6H4F3N | CID 77468. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77468]

- “One-Pot” Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. ACS Publications - Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0061216]

- Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. ACS Publications - Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b00388]

- Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5621935/]

- SAFETY DATA SHEET - Benzyl isothiocyanate. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC402130050]

- Process for the synthesis of isothiocyanates and derivatives thereof and uses of same. Google Patents (US20130142739A1). [URL: https://patents.google.

- Isothiocyanate synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Benzyl isothiocyanate - Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/BE/en/sds/aldrich/252492]

- SAFETY DATA SHEET - 2,3,4-Trifluoroaniline. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC389080010]

- 2,3,4-Trifluoroaniline 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/304352]

- Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/5915/handling-and-storing-sodium-hydroxide-hydrochloric-acid-hydrogen-peroxide-an]

- Benzyl isothiocyanate-SDS. MedChemExpress. [URL: https://www.medchemexpress.

- Video: Neutralizing Hydrochloric Acid | Process & Calculations. Study.com. [URL: https://study.

- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/23/12/3266]

- 2,3,4-Trifluoroaniline | 3862-73-5. BLD Pharm. [URL: https://www.bldpharm.com/products/3862-73-5.html]

- The Reaction of Hydrochloric Acid and Sodium Hydroxide. TZ Group. [URL: https://tzgrp.com/the-reaction-of-hydrochloric-acid-and-sodium-hydroxide/]

- Reaction of isothiocyanates with thiourea and amidinothioureas. ConnectSci. [URL: https://connect.springer.com/article/10.1007/BF03158784]

- Handling Caustic Safely. YouTube. [URL: https://www.youtube.

- Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. [URL: https://www.researchgate.net/publication/257850811_Synthesis_and_Crystal_Structure_of_1-3-fluorophenyl-3-345-trimethoxybenzoylthiourea]

- 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea. Chem-Impex. [URL: https://www.chemimpex.com/products/1-3-bis-4-trifluoromethyl-phenyl-thiourea]

- Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents (EP0381010A2). [URL: https://patents.google.

- 2,3,4-Trifluoroaniline. ChemBK. [URL: https://www.chembk.com/en/chem/2,3,4-Trifluoroaniline]

- 2,3,4-Trifluoroaniline. Chem-Impex. [URL: https://www.chemimpex.com/products/2-3-4-trifluoroaniline]

- [4-(Trifluoromethyl)phenyl] Thiourea. CymitQuimica. [URL: https://www.cymitquimica.

- Thiourea. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiourea]

- Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [URL: https://www.mdpi.com/2673-4079/6/2/25]

- Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-synthesis-of-thiourea-glycoporphyrin-7_tbl1_273136585]

- New thiourea and urea derivatives containing trifluoromethyl- and bis-triflouromethyl-4H-chromen-3-yl substituents. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2020.1764377]

- An In-Depth Technical Guide to 2-Fluoro-4-thiocyanatoaniline: Chemical Properties and Structure. Benchchem. [URL: https://www.benchchem.

- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. [URL: https://www.researchgate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3,4-Trifluoroaniline | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. bio.vu.nl [bio.vu.nl]

- 18. igchemsolutions.com [igchemsolutions.com]

- 19. youtube.com [youtube.com]

- 20. Neutralizing Hydrochloric Acid | Process & Calculations - Video | Study.com [study.com]

The Biological Activity of Trifluorophenyl Thiourea Derivatives: A Guide to Mechanisms, Methodologies, and Therapeutic Potential

An In-depth Technical Guide:

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiourea scaffold has consistently demonstrated remarkable versatility and biological significance.[1][2] Its derivatives are implicated in a wide spectrum of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[2][3][4] This guide focuses on a specific, highly potent subclass: trifluorophenyl thiourea derivatives . The incorporation of the trifluoromethyl (-CF3) group is a strategic choice, not a trivial substitution. This electron-withdrawing moiety significantly enhances the lipophilicity, metabolic stability, and binding affinity of the parent molecule, often leading to a marked increase in biological potency.[5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of findings to provide a synthesized understanding of the causality behind experimental designs, the integrity of core methodologies, and the structure-activity relationships (SAR) that drive the optimization of these promising compounds. We will explore their synthesis, delve into their primary biological activities, and provide detailed, field-proven protocols to empower your own research endeavors.

Core Synthesis and Molecular Characterization

The therapeutic potential of any compound begins with its efficient and reproducible synthesis. Trifluorophenyl thiourea derivatives are primarily synthesized through a robust and straightforward condensation reaction.

The Fundamental Synthetic Pathway

The cornerstone of synthesis is the nucleophilic addition of an amine to the electrophilic carbon of an isothiocyanate.[6][7] In this case, 3-(trifluoromethyl)aniline serves as a common starting precursor, reacting with various aliphatic or aromatic isothiocyanates to yield a library of derivatives.[6]

Caption: General synthesis of trifluorophenyl thiourea derivatives.

Self-Validating Protocol: Synthesis of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea

This protocol describes the synthesis of a derivative noted for its high cytotoxic activity against colon cancer cells.[3][8] The self-validating nature of this procedure lies in the expected physical and spectroscopic characteristics of the final product, which confirm successful synthesis.

Materials:

-

3-(Trifluoromethyl)aniline

-

3,4-Dichlorophenyl isothiocyanate

-

Anhydrous acetone

-

Standard laboratory glassware, magnetic stirrer, reflux condenser

-

Thin Layer Chromatography (TLC) apparatus (Silica gel plates, ethyl acetate/hexane mobile phase)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reactant Solubilization: Dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

-

Isothiocyanate Addition: To the stirring solution, add 1.05 equivalents of 3,4-dichlorophenyl isothiocyanate dropwise at room temperature. The slight excess of isothiocyanate ensures the complete consumption of the starting amine.

-

Reaction Monitoring (Causality Check): The reaction progress is monitored by TLC. A sample of the reaction mixture is spotted alongside the starting materials. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression. This step is crucial to avoid unnecessarily long reaction times or premature work-up.

-

Reaction Completion & Precipitation: Stir the mixture at room temperature for 4-6 hours. Often, the product will begin to precipitate out of the solution as a solid.

-

Isolation: If precipitation occurs, collect the solid product by vacuum filtration and wash with cold acetone to remove any unreacted starting materials. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

-

Validation: The identity and purity of the synthesized compound are confirmed by spectroscopic methods (¹H-NMR, IR) and melting point analysis. The presence of characteristic N-H stretching in the IR spectrum and the correct integration and chemical shifts in the NMR spectrum validate the structure.

A Spectrum of Potent Biological Activities

The trifluorophenyl thiourea scaffold is a versatile pharmacophore that interacts with a multitude of biological targets. This section details its most significant activities, supported by quantitative data and validated experimental workflows.

Anticancer Activity: Inducing Selective Cell Death

A primary focus of research has been the potent cytotoxic activity of these derivatives against various solid tumors and leukemias.[2][9]

3.1.1 Mechanisms of Action

The anticancer effect is not a result of non-specific toxicity but is driven by distinct molecular mechanisms:

-

Induction of Apoptosis: Potent derivatives, particularly those with halogen substituents like 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, have been shown to be strong inducers of late-stage apoptosis in colon cancer (SW480, SW620) and leukemia (K-562) cell lines.[8] This programmed cell death pathway is a hallmark of effective and targeted anticancer agents.

-

Kinase Inhibition: Several thiourea derivatives function as inhibitors of key enzymes in cellular signaling pathways that are often dysregulated in cancer.[9] This includes the inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is involved in signal transduction and cell proliferation.[9] Some derivatives also show inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][10]

-

Anti-inflammatory Action: Certain derivatives can significantly decrease the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) from cancer cells.[8] Since chronic inflammation is a known driver of cancer progression, this represents another important therapeutic mechanism.

3.1.2 Structure-Activity Relationship (SAR) Insights

The cytotoxicity is highly dependent on the substitution pattern. A consistent finding is that the presence of electron-withdrawing groups (e.g., -Cl, -CF3) on the second phenyl ring enhances anticancer activity.[3][8] For instance, derivatives with 3,4-dichloro and 4-CF3 substitutions display the highest potency.[8] This is attributed to the increased acidity of the N-H protons, facilitating stronger hydrogen bond interactions with target proteins.[5]

3.1.3 Data Summary: In Vitro Cytotoxicity

| Compound | Substitution (R) | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 2 | 3,4-Dichlorophenyl | SW480 (Colon) | 9.0 | [3] |

| SW620 (Colon) | 1.5 | [3][8] | ||

| K-562 (Leukemia) | 6.3 | [3] | ||

| Derivative 8 | 4-Trifluoromethylphenyl | SW620 (Colon) | 8.9 | [8] |

| Compound 4a | Fluorinated Pyridine | HepG2 (Liver) | 4.8 (µg/mL) | |

| Compound 10e | 3,5-bis(trifluoromethyl)phenyl | HCT116 (Colon) | Best Activity | [10] |

3.1.4 Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SW620) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluorophenyl thiourea derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of visible purple crystals is a positive indicator of viable cells.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

3.1.5 Workflow Diagram: Anticancer Drug Discovery Cascade

Sources

- 1. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of (2,3,4-Trifluorophenyl)thiourea: A Technical Guide

Introduction

(2,3,4-Trifluorophenyl)thiourea is a halogenated aromatic thiourea derivative of significant interest in medicinal chemistry and materials science. The incorporation of a trifluorinated phenyl ring into the thiourea scaffold can profoundly influence its biological activity, physicochemical properties, and potential as a building block for more complex molecules. Thiourea derivatives are known for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The electronic effects of the fluorine substituents can enhance membrane permeability and metabolic stability, making this compound a compelling candidate for drug development.

A thorough understanding of the molecular structure and electronic properties of this compound is paramount for elucidating its mechanism of action and for the rational design of new therapeutic agents. Spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous characterization of this molecule. When coupled with quantum chemical calculations, these experimental techniques offer deep insights into the molecule's conformational preferences, electronic distribution, and vibrational modes.

This technical guide provides an in-depth exploration of the spectroscopic data of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Synthesis

The molecular structure of this compound consists of a thiourea core (-NH-C(=S)-NH-) attached to a 2,3,4-trifluorophenyl group. The synthesis of substituted phenylthioureas can be achieved through several methods, with a common approach being the reaction of a corresponding substituted aniline with a source of thiocyanate, often in an acidic medium, to form an isothiocyanate intermediate, which then reacts with an amine.[2] A general synthetic pathway is illustrated below.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Characterization

The comprehensive spectroscopic analysis of this compound is essential for confirming its identity and purity. The following sections detail the expected outcomes from FT-IR, NMR, and Mass Spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition: A background spectrum of the KBr pellet is recorded, followed by the spectrum of the sample pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3300 - 3100 | [3][4] |

| C-H (aromatic) | Stretching | 3100 - 3000 | |

| C=S | Stretching | 1300 - 1100, ~700 | [3][4] |

| C-N | Stretching | 1400 - 1200 | [3] |

| C-F | Stretching | 1350 - 1100 | |

| N-H | Bending | 1650 - 1550 | [4] |

| C=C (aromatic) | Stretching | 1600 - 1450 |

Interpretation of the FT-IR Spectrum:

The FT-IR spectrum provides a molecular fingerprint of this compound. The presence of strong absorption bands in the N-H stretching region confirms the thiourea moiety. The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is characteristic of the entire molecule, including the vibrations of the trifluorinated phenyl ring. The C=S stretching vibration is often coupled with other vibrations and can be found at lower wavenumbers.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of 5-10 mg/mL.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

Data Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a high-quality spectrum.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Reference |

| NH₂ | 7.0 - 9.0 | Broad singlet | - | [3][5] |

| NH | 9.0 - 11.0 | Broad singlet | - | [3][6] |

| Aromatic H | 7.0 - 8.0 | Multiplet | J(H,F) | [7] |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show two broad singlets corresponding to the NH₂ and NH protons of the thiourea group. The chemical shifts of these protons can be concentration and solvent-dependent. The aromatic region will display a complex multiplet due to the coupling of the remaining aromatic protons with each other and with the adjacent fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Coupling | Reference |

| C=S | 180 - 190 | - | [3][8] |

| Aromatic C-F | 140 - 160 | ¹J(C,F) | |

| Aromatic C-H | 110 - 130 | ||

| Aromatic C-N | 130 - 140 |

Interpretation of the ¹³C NMR Spectrum:

The most downfield signal in the ¹³C NMR spectrum will be that of the thiocarbonyl (C=S) carbon, typically appearing around 180-190 ppm.[3][8] The aromatic region will show several signals for the carbons of the trifluorophenyl ring. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms in the molecule. The spectrum will show three distinct signals for the non-equivalent fluorine atoms at the 2, 3, and 4 positions of the phenyl ring. The chemical shifts and coupling patterns (F-F and F-H couplings) will be characteristic of their relative positions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum:

The mass spectrum of this compound will show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight (C₇H₅F₃N₂S, MW = 222.19 g/mol ). The spectrum will also exhibit characteristic fragment ions resulting from the cleavage of the molecule.

Caption: A simplified workflow for mass spectrometry analysis.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental spectroscopic data.[9][10] These calculations can predict molecular geometries, vibrational frequencies (for IR spectra), and NMR chemical shifts.[9]

Protocol for DFT Calculations:

-

Molecule Building: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d) basis set.[9]

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to predict the IR spectrum and to confirm that the structure is a true minimum on the potential energy surface.

-

NMR Calculation: Magnetic shielding constants are calculated to predict the ¹H and ¹³C NMR chemical shifts.

The calculated spectroscopic data can then be compared with the experimental data to provide a more detailed and confident assignment of the observed signals.

Conclusion

The spectroscopic characterization of this compound through FT-IR, NMR, and mass spectrometry provides a comprehensive understanding of its molecular structure. Each technique offers unique and complementary information, and their combined application allows for the unambiguous identification and structural elucidation of this important molecule. The integration of quantum chemical calculations further enhances the interpretation of the experimental data, providing a deeper insight into the relationship between the molecular structure and its spectroscopic properties. This detailed characterization is a critical step in the development of new pharmaceuticals and functional materials based on the this compound scaffold.

References

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

Synthesis, crystal X-ray diffraction structure, vibrational properties and quantum chemical calculations on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea. ResearchGate. Available at: [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available at: [Link]

-

FT-IR spectra. ResearchGate. Available at: [Link]

-

¹H-NMR spectra of the thiourea derivatives. ResearchGate. Available at: [Link]

-

SPECTROSCOPIC AND STRUCTURAL STUDY OF A SERIES OF PIVALOYLTHIOUREA DERIVATIVES. Malaysian Journal of Analytical Sciences. Available at: [Link]

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. UNIPI. Available at: [Link]

-

Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

(PDF) Spectroscopic and structural study of a series of pivaloylthiourea derivatives. ResearchGate. Available at: [Link]

-

Thiourea, phenyl-. NIST WebBook. Available at: [Link]

-

1-(4-Methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea. PubChem. Available at: [Link]

-

N-[2-(Trifluoromethyl)phenyl]thiourea - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. ResearchGate. Available at: [Link]

-

Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Jetir.org. Available at: [Link]

-

3-(Trifluoromethyl)phenylthiourea. PubChem. Available at: [Link]

-

Thiourea. NIST WebBook. Available at: [Link]

-

Thiourea, [2-(trifluoromethyl)phenyl]-. PubChemLite. Available at: [Link]

-

Thiourea - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

(4-Bromo-2-(trifluoromethyl)phenyl)thiourea. PubChem. Available at: [Link]

-

N-[3-(Trifluoromethyl)phenyl]thiourea - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. ResearchGate. Available at: [Link]

-

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry. Available at: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

-

Quantum Chemical Calculation of Molecules in Magnetic Field. arXiv. Available at: [Link]

-

Charge density and quantum-chemical study of triphenylguanidine and triphenylguanidinium trifluoroacetate. Available at: [Link]

-

Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Available at: [Link]

-

Python-Based Quantum Chemistry Calculations with GPU Acceleration. arXiv. Available at: [Link]

-

¹³C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijcrt.org [ijcrt.org]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. [2105.13535] Quantum Chemical Calculation of Molecules in Magnetic Field [arxiv.org]

An In-Depth Technical Guide to the Molecular Structure and Properties of (2,3,4-Trifluorophenyl)thiourea

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic properties of (2,3,4-Trifluorophenyl)thiourea. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced structural characteristics and electronic properties conferred by the trifluorinated phenyl moiety. We will explore a robust synthetic pathway, detail expected spectroscopic signatures for structural elucidation, and discuss the potential of this scaffold in medicinal chemistry based on the established bioactivity of related thiourea derivatives. This guide aims to serve as a foundational resource, blending theoretical principles with practical, field-proven insights to facilitate further research and application of this compound.

Introduction: The Significance of Fluorinated Phenylthioureas in Medicinal Chemistry

Thiourea derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties.[1][2] The thiourea functional group, characterized by its H-bond donor and acceptor capabilities, is crucial for interacting with biological targets. The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate various physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[3] The specific substitution pattern of fluorine on the phenyl ring of phenylthiourea derivatives can significantly influence their conformational preferences and electronic distribution, thereby impacting their biological activity. This compound, with its vicinal trifluoro-substitution, presents an intriguing candidate for drug discovery, combining the versatile thiourea core with the unique modulatory effects of a polarized aromatic system.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is defined by the planar thiourea backbone and the trifluorinated phenyl ring. While a specific crystal structure for this exact molecule is not publicly available, extensive studies on closely related fluorinated phenylthioureas provide a strong basis for understanding its geometry.

Predicted Molecular Geometry

Based on computational studies and crystallographic data of analogous compounds like 1-(2,4-Difluorophenyl)thiourea, the thiourea moiety (S=C-N-H) is expected to be essentially planar.[4] The dihedral angle between this plane and the phenyl ring is a critical parameter influencing intermolecular interactions. In similar structures, this angle is typically large, suggesting a non-coplanar arrangement to minimize steric hindrance.

Table 1: Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value (Å or °) | Rationale |

| C=S Bond Length | ~1.68 Å | Typical double bond character, slightly elongated due to resonance with adjacent nitrogen atoms. |

| C-N Bond Lengths | ~1.34 Å | Partial double bond character due to delocalization of nitrogen lone pairs. |

| C-F Bond Lengths | ~1.35 Å | Standard for aromatic C-F bonds. |

| N-C-N Angle | ~118° | Reflects the sp² hybridization of the central carbon. |

| C-N-C Angle | ~125° | Influenced by the steric bulk of the phenyl group. |

Values are estimations based on computational studies of similar molecules.[4]

Intramolecular and Intermolecular Interactions

The presence of N-H protons and the sulfur atom allows for the formation of robust hydrogen bonds, which are critical in dictating the solid-state packing and interactions with biological macromolecules. Intramolecular hydrogen bonding between one of the N-H protons and a fluorine atom on the phenyl ring is possible, which could influence the molecule's conformation. In the solid state, intermolecular N-H···S hydrogen bonds are expected to be a dominant feature, leading to the formation of dimers or extended chains.

Diagram 1: Predicted Molecular Structure of this compound

Caption: Predicted molecular structure of this compound.

Synthesis of this compound

The synthesis of N-aryl thioureas is most commonly and efficiently achieved through the reaction of the corresponding aryl isothiocyanate with ammonia or an amine. The key intermediate for the synthesis of this compound is therefore 2,3,4-trifluorophenyl isothiocyanate.

Synthesis of 2,3,4-Trifluorophenyl Isothiocyanate

The precursor, 2,3,4-trifluorophenyl isothiocyanate, can be synthesized from 2,3,4-trifluoroaniline. A common method involves the use of thiophosgene or a thiophosgene equivalent.

Diagram 2: Synthetic Pathway to this compound

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for thiourea synthesis.

Reagents and Materials:

-

2,3,4-Trifluorophenyl isothiocyanate

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,3,4-trifluorophenyl isothiocyanate in ethanol.

-

To the stirred solution, add an excess of aqueous ammonia dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: It is a good solvent for the isothiocyanate and is miscible with aqueous ammonia, providing a homogeneous reaction medium.

-

Excess Ammonia: Using an excess of ammonia ensures the complete conversion of the isothiocyanate and simplifies the purification process as excess ammonia and its salts are readily removed.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring high purity of the final product.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3400-3100 | N-H stretching | Two or more bands, often broad, corresponding to the -NH₂ and -NH- groups. |

| ~1600-1450 | Aromatic C=C stretching | Multiple sharp bands characteristic of the phenyl ring. |

| ~1550 | N-H bending | Bending vibration of the amine groups. |

| ~1350 | C-N stretching | Stretching vibration of the carbon-nitrogen bonds in the thiourea moiety. |

| ~1200-1000 | C-F stretching | Strong, characteristic bands for the aromatic carbon-fluorine bonds. |

| ~850-750 | C=S stretching | Thione stretching, which can be weak to medium in intensity. |

Data is inferred from spectra of analogous fluorinated phenylthioureas.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic region will show a complex multiplet due to the coupling of the two aromatic protons with each other and with the three fluorine atoms. The amine protons will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR will be more complex due to C-F coupling. The carbon of the C=S group is expected to appear significantly downfield. The aromatic carbons will show splitting patterns due to one-, two-, and three-bond couplings to the fluorine atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity and Coupling (J, Hz) | Assignment |

| ¹H | 7.0 - 8.0 | Multiplets | Aromatic protons |

| ¹H | 7.5 - 9.5 (broad) | Singlets | -NH and -NH₂ protons |

| ¹³C | ~180 | Singlet | C=S |

| ¹³C | 140 - 155 (large J) | Doublets of doublets of doublets (ddd) | Fluorine-bearing aromatic carbons (C-F) |

| ¹³C | 110 - 130 | Multiplets | Other aromatic carbons |

Chemical shifts are highly dependent on the solvent used. Values are estimations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the thiourea side chain or cleavage of the phenyl ring.

Potential Applications in Drug Development

Thiourea derivatives have been investigated for a wide range of therapeutic applications. The introduction of the 2,3,4-trifluorophenyl group is anticipated to modulate the biological activity of the parent phenylthiourea scaffold.

Diagram 3: Potential Therapeutic Targets for Thiourea Derivatives

Caption: Potential therapeutic applications of the this compound scaffold.

The electron-withdrawing nature of the fluorine atoms can alter the pKa of the N-H protons, potentially enhancing hydrogen bonding interactions with target proteins. Furthermore, the trifluorinated phenyl ring can engage in favorable orthogonal multipolar interactions with protein residues, contributing to binding affinity. The metabolic stability of the molecule is also likely to be enhanced due to the strength of the C-F bonds, a desirable property in drug candidates.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug development. Its synthesis is straightforward from commercially available starting materials. The trifluorinated phenyl ring is expected to impart unique structural and electronic properties, influencing its conformation, intermolecular interactions, and ultimately its biological activity. The spectroscopic data, predictable from related compounds, provides a clear roadmap for its characterization. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

References

-

Fun, H. -K., et al. (2012). 1-(2,4-Difluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2460. [Link]

-

Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl thiourea and 4-trifluoromethyl phenyl isothiocyanate: insights into nonlinear optical and anticancer potentials. (2025). ResearchGate. [Link]

-

Limban, C., et al. (2015). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 20(9), 15664-15684. [Link]

-

Two 1-(2-Furoyl)-3-phenylthiourea Derivatives: Synthesis, Characterization and Structural Study from X-ray Powder Diffraction Using Simulated Annealing. (2015). R Discovery. [Link]

-

N-[2-(Trifluoromethyl)phenyl]thiourea. SpectraBase. [Link]

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 8-15. [Link]

-

Pinga, O., et al. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 26(16), 4906. [Link]

-

Alkan, C., et al. (2015). 1 H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]

-

Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. (2020). PMC. [Link]

-

Thiourea, phenyl-. NIST WebBook. [Link]

-

(4-Bromo-2-(trifluoromethyl)phenyl)thiourea. PubChem. [Link]

-

Zhang, Z., et al. (2017). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 15(31), 6649-6669. [Link]

-

El-Gazzar, A. B. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(33), 19411-19434. [Link]

-

Crystal structure, Hirshfeld surface and computational study of 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea. (2021). PMC. [Link]

-

Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]

-

(PDF) Crystal structure and computational study of a fluorine-containing thiosemicarbazone. ResearchGate. [Link]

-

Experimental and computational analysis of 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea. ResearchGate. [Link]

Sources

The Ascendant Role of Fluorinated Thioureas: A Technical Guide for Drug Development and Catalysis

Introduction: The Fluorine Advantage in Thiourea Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry.[1] Its unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. When integrated into the versatile thiourea scaffold, a privileged structure in its own right, the resulting fluorinated thiourea compounds exhibit a remarkable spectrum of biological activities and catalytic prowess. This technical guide provides an in-depth exploration of the synthesis, applications, and underlying scientific principles of this burgeoning class of compounds, tailored for researchers, scientists, and drug development professionals. We will delve into their significant potential as antimicrobial and anticancer agents, their emerging role as powerful organocatalysts, and their intriguing applications in the realm of supramolecular chemistry.

Synthesis of Fluorinated Thiourea Compounds: A Practical Guide

The synthesis of fluorinated thiourea derivatives is generally straightforward, with the most common method involving the reaction of an isothiocyanate with a fluorinated amine or a fluorinated isothiocyanate with an amine. The versatility of this approach allows for the introduction of a wide array of substituents, enabling the fine-tuning of the compound's steric and electronic properties.

General Synthetic Protocol: N,N'-Disubstituted Thioureas

A prevalent method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. The reaction is typically carried out in a suitable solvent, such as dioxane or acetone, and can be facilitated by a catalytic amount of a base like triethylamine.[1]

Experimental Protocol: Synthesis of N-(Aryl)-N'-(fluorophenyl)thiourea

-

Preparation of Isothiocyanate: To a solution of a substituted aniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetone), add thiophosgene (1.1 eq.) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the formation of the isothiocyanate is complete (monitored by TLC).

-

Thiourea Formation: In a separate flask, dissolve the fluorinated aniline (1.0 eq.) in the same solvent. To this solution, add the freshly prepared isothiocyanate solution dropwise at room temperature.

-

Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 6-12 hours. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-(aryl)-N'-(fluorophenyl)thiourea.

The following diagram illustrates the general workflow for the synthesis of N,N'-disubstituted fluorinated thioureas.

Caption: A generalized workflow for the synthesis of N,N'-disubstituted fluorinated thioureas.

Medicinal Chemistry Applications: A Dual Threat to Disease

Fluorinated thiourea derivatives have emerged as a promising class of therapeutic agents, demonstrating significant potential in both antimicrobial and anticancer applications. The presence of the fluorine atom often enhances the lipophilicity of the molecule, facilitating its passage through cell membranes and increasing its bioavailability.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Several studies have highlighted the potent antimicrobial properties of fluorinated thiourea compounds. Their mechanism of action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways. The lipophilicity conferred by fluorine can be particularly advantageous for penetrating the lipid-rich cell walls of bacteria.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative fluorinated thiourea compounds against various microbial strains, showcasing their broad-spectrum activity.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 4a | Bacillus subtilis | 1.95 | [1] |

| 4a | Staphylococcus aureus | 3.9 | [1] |

| 4a | Escherichia coli | 7.81 | [1] |

| 4a | Pseudomonas aeruginosa | 15.63 | [1] |

| 3d | Bacillus subtilis | 7.81 | [1] |

| 3d | Staphylococcus aureus | 15.63 | [1] |

| 4b | Bacillus subtilis | 7.81 | [1] |

| 4b | Staphylococcus aureus | 15.63 | [1] |

Table 1: Minimum Inhibitory Concentration (MIC) values of selected fluorinated thiourea derivatives against various bacteria.[1]

Anticancer Activity: A Targeted Approach to Tumor Cells

The thiourea scaffold is a known pharmacophore in many anticancer drugs, and the addition of fluorine can further enhance their efficacy. Fluorinated thioureas have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the inhibition of protein tyrosine kinases and topoisomerase II.[1]

Below is a table summarizing the in vitro anticancer activity (IC50 values) of several fluorinated thiourea derivatives against different cancer cell lines.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4a | HepG2 (Liver Carcinoma) | 4.8 µg/mL | [1] |

| 11d | BGC-823 (Gastric Carcinoma) | 20.9 | [2] |

| 11d | A-549 (Lung Carcinoma) | 19.2 | [2] |

| 8 | SW480 (Colon Carcinoma) | 1.5-8.9 | [3] |

| 8 | PC3 (Prostate Carcinoma) | 6.9 | [3] |

| A2 | MCF-7 (Breast Cancer) | 52.35 | [4] |

| A3 | MCF-7 (Breast Cancer) | 54.81 | [4] |

| B1 | MCF-7 (Breast Cancer) | 53.9 | [4] |

| B3 | MCF-7 (Breast Cancer) | 54.1 | [4] |

Table 2: IC50 values of selected fluorinated thiourea derivatives against various cancer cell lines.

Organocatalytic Applications: The Rise of Asymmetric Catalysis

Chiral fluorinated thioureas have gained significant attention as highly effective hydrogen-bond donors in organocatalysis. The electron-withdrawing nature of the fluorine substituents enhances the acidity of the N-H protons, leading to stronger and more directional hydrogen bonding with the substrate. This interaction is crucial for the activation of electrophiles and the stereocontrol of asymmetric reactions.

These catalysts have been successfully employed in a variety of enantioselective transformations, including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations, consistently affording high yields and excellent enantioselectivities.

The following diagram illustrates the general principle of thiourea-based organocatalysis, where the thiourea catalyst activates an electrophile through hydrogen bonding, facilitating a nucleophilic attack.

Caption: Mechanism of electrophile activation by a chiral fluorinated thiourea organocatalyst.

Supramolecular Chemistry: Anion Recognition and Self-Assembly

The strong hydrogen-bonding capabilities of fluorinated thioureas also make them excellent candidates for applications in supramolecular chemistry, particularly in the field of anion recognition. The acidic N-H protons can form stable complexes with various anions, leading to a detectable signal, such as a color change or a change in fluorescence. This property has been exploited in the development of chemosensors for anions like fluoride and acetate.

The electron-withdrawing fluorine atoms enhance the acidity of the thiourea N-H protons, making them more effective anion binders. The selectivity of these receptors can be tuned by modifying the substituents on the thiourea scaffold.

Conclusion: A Bright Future for Fluorinated Thioureas

Fluorinated thiourea compounds represent a dynamic and rapidly evolving field of chemical research. Their straightforward synthesis, coupled with the profound impact of fluorination on their chemical and biological properties, has positioned them as highly valuable molecules in drug discovery and catalysis. The compelling antimicrobial and anticancer activities of these compounds warrant further investigation and optimization for the development of novel therapeutic agents. Furthermore, the continued exploration of their potential in asymmetric organocatalysis and supramolecular chemistry promises to unlock new and exciting applications. As our understanding of the intricate interplay between fluorine substitution and molecular function deepens, the future for fluorinated thioureas in addressing significant scientific challenges appears exceptionally bright.

References

-

Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S. A., Elaasser, M. M., & Nissan, Y. M. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 32. [Link]

-

Vasile, C. M., Bîcu, E., Brezestean, I. A., Uivarosi, V., & Moldoveanu, C. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(19), 6289. [Link]

-

Kowalski, P., & Raj, V. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3), 102-131. [Link]

-

Li, Y., Li, X., Wang, Y., Zhang, Y., & Yin, J. (2015). Synthesis and Antitumor Activities of Chiral Dipeptide Thioureas Containing an Alpha-Aminophosphonate Moiety. Molecules, 20(8), 14366–14383. [Link]

-

Janecka, A., & Gach, K. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(21), 6439. [Link]

-

Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S. A., Elaasser, M. M., & Nissan, Y. M. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. ResearchGate. [Link]

-